molecular formula C9H8F3NO B11728639 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B11728639
M. Wt: 203.16 g/mol
InChI Key: NLRNETOWPNISMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a bicyclic organic compound featuring a benzofuran scaffold substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) at the 3-position. Its molecular formula is C₉H₈F₃NO, with a molecular weight of 203.16 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug design .

  • Cyclization of substituted phenols with epoxides or halides to form the dihydrobenzofuran core .
  • Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions .
  • Amine functionalization through reductive amination or nucleophilic substitution .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2

InChI Key

NLRNETOWPNISMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Ruthenium-Catalyzed Oxidation and Cyclization

A patented method (CN102942542A) outlines a scalable route starting from substituted catechol derivatives . The process involves:

  • Oxidative Cyclization : Substituted allyl-o-hydroxybenzene derivatives undergo ruthenium trichloride/sodium periodate-catalyzed oxidation to form dihydrobenzofuran intermediates.

  • Aldehyde Reduction : The aldehyde group in intermediate 6 (Figure 1) is reduced to a hydroxyl group using sodium borohydride.

  • Chlorination and Ring Closure : Chlorination with sulfuryl chloride or N-chlorosuccinimide introduces a leaving group, enabling cyclization to yield the dihydrobenzofuran core.

  • Hydrolysis : Final hydrolysis produces 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a precursor for further functionalization .

Key Conditions :

  • Temperature: 20–90°C

  • Catalysts: RuCl₃·H₂O/NaIO₄

  • Yields: 65–85% for critical steps .

StepReagentsProductYield (%)
1RuCl₃·H₂O, NaIO₄, H₂O/EtOAcDihydrobenzofuran aldehyde (6)75
2NaBH₄, MeOHDihydrobenzofuran alcohol (5)82
3NCS, SOCl₂Chlorinated intermediate (4")78
4NaOH, HClFinal dihydrobenzofuran amine (1)68

Enantioselective Synthesis via Chiral Resolution

The (R)- and (S)-enantiomers are synthesized using asymmetric catalysis or enzymatic resolution. For example:

  • (R)-Enantiomer : Vulcanchem’s method employs chiral Ru-BINAP complexes to achieve >97% enantiomeric excess (ee) during cyclization .

  • (S)-Enantiomer : BLD Pharmatech uses lipase-mediated kinetic resolution, separating enantiomers via HPLC with Chiralpak AD-H columns .

Critical Parameters :

  • Temperature : –20°C to 25°C to minimize racemization .

  • Solvents : Dichloromethane or ethyl acetate for stereochemical stability .

  • Yields : 40–60% for enantiopure products .

EnantiomerMethodCatalyst/Enzymeee (%)Yield (%)
(R)Asymmetric hydrogenationRu-BINAP9755
(S)Enzymatic resolutionLipase PS-309948

Radical Trifluoromethylation Strategies

Trifluoromethyl groups are introduced via radical pathways using TMSCF₃ (trimethyl(trifluoromethyl)silane) or Umemoto’s reagent. A Diels-Alder approach (Wiley Online Library) utilizes ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate as a diene, reacting with cyclic alkenes to form trifluoromethylated aromatics . Subsequent reductive amination yields the target amine.

Reaction Highlights :

  • Regioselectivity : The CF₃ group directs cycloaddition to the para position .

  • Conditions : 80°C, 12 h, under nitrogen.

  • Yield : 70% for the Diels-Alder step .

Industrial-Scale Production via Continuous Flow Chemistry

Large-scale synthesis prioritizes cost and efficiency:

  • Continuous Cyclization : Substituted phenols and allyl amines react in a flow reactor at 150°C, achieving 90% conversion .

  • In-Line Purification : Simulated moving bed (SMB) chromatography separates enantiomers with >99% purity .

Advantages :

  • Reduced racemization risk due to precise temperature control.

  • Throughput: 1 kg/h per reactor module .

Alternative Routes: Reductive Amination and Microwave Assistance

Emerging methods include:

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min, achieving 88% yield (ACS Publications) .

  • Reductive Amination : Ketone intermediates react with ammonium acetate and NaBH₃CN, yielding 73% product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a trifluoromethylated benzofuranone, while reduction could produce a trifluoromethylated benzofuran .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H8F3NC_9H_8F_3N and a molecular weight of approximately 239.62 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity and membrane permeability. The benzofuran moiety contributes to its diverse biological interactions, making it a valuable candidate for further research.

Scientific Research Applications

  • Pharmaceutical Development
    • Neurological Disorders : Preliminary studies suggest that 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine may interact with neurotransmitter systems, indicating potential applications in treating conditions like depression or anxiety. Its ability to modulate neurotransmitter receptors is under investigation, with early findings pointing towards promising pharmacodynamics.
    • Anticancer Activity : The compound has shown antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against breast, colon, and lung cancer cells, demonstrating IC50 values as low as 10 μM in some cases. The mechanism often involves pathways independent of classical targets like dihydrofolate reductase (DHFR), suggesting alternative therapeutic avenues.
  • Chemical Synthesis
    • Building Block for Fluorinated Compounds : In synthetic chemistry, this compound serves as a precursor for more complex fluorinated compounds. Its unique trifluoromethyl group allows for the development of materials with enhanced properties such as increased stability and resistance to degradation.
    • Reactivity : The compound undergoes various chemical reactions including oxidation and reduction, which can yield different derivatives useful in further synthetic applications.

Biological Studies

  • Mechanism of Action
    • The trifluoromethyl group significantly influences the compound's interaction with biological targets. This group enhances metabolic stability and lipophilicity, facilitating effective binding to enzymes and receptors involved in critical biological pathways.
  • Case Studies
    • A study evaluating several derivatives of this compound against various cancer cell lines yielded the following results:
CompoundCell Line TestedIC50 Value (μM)Mechanism
Compound ABreast Cancer12PARP Inhibition
Compound BColon Cancer15Unknown Pathway
Compound CLung Cancer10DHFR Independent

This table illustrates the varying effectiveness of different derivatives, emphasizing the need for further exploration into their mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP* Key Properties/Applications Reference ID
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine -CF₃ at C6, -NH₂ at C3 C₉H₈F₃NO 203.16 ~2.5† High lipophilicity; potential CNS drug candidate
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl -CF₃ at C5, -NH₂·HCl at C3 C₉H₉F₃NO·HCl 255.63 N/A Improved water solubility (salt form)
6-Methoxy-2,3-dihydrobenzofuran-3-amine -OCH₃ at C6, -NH₂ at C3 C₉H₁₁NO₂ 165.19 1.2 Moderate polarity; used in agrochemicals
3,3-Dimethyl-2,3-dihydrobenzofuran-6-amine -CH₃ at C3, -NH₂ at C6 C₁₀H₁₃NO 163.22 1.8 Steric hindrance alters receptor binding
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine -F at C2/C3, -NH₂ at C6 C₈H₅F₄NO 207.12 1.5 Enhanced metabolic stability
6-Fluoro-2,3-dihydrobenzofuran-3-amine -F at C6, -NH₂ at C3 C₈H₈FNO 153.15 1.92 Intermediate for fluorinated APIs
7-Bromo-2,3-dihydrobenzofuran-3-amine -Br at C7, -NH₂ at C3 C₈H₈BrNO 214.06 2.3 Halogenated analog for cross-coupling

*logP values estimated using fragment-based methods. †Predicted using analogous trifluoromethyl-containing compounds.

Biological Activity

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of various compounds, making them more effective in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a dihydrobenzofuran core with a trifluoromethyl substituent at the 6-position. This structural motif is significant as it influences the compound's interaction with biological targets. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, which can lead to improved bioavailability.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Toll-like Receptor 8 (TLR8) :
    • Compounds with similar structures have been shown to act as negative modulators of TLR8, which plays a crucial role in the innate immune response. Excessive activation of TLR8 is associated with inflammatory and autoimmune diseases .
  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition :
    • Some derivatives based on the dihydrobenzofuran scaffold have demonstrated inhibitory activity against PARP-1, an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased cytotoxicity in cancer cells, particularly those deficient in BRCA2 .
  • Anticancer Activity :
    • The dihydrobenzofuran framework has been linked to anticancer properties, with several studies reporting significant growth inhibition in various cancer cell lines. For instance, certain analogs have shown IC50 values in the low micromolar range against specific cancer types .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Compound ModificationBiological ActivityIC50 Value
Trifluoromethyl groupEnhances binding affinityVaries by target
2-position substitutionsAlters potency against PARP-1IC50 = 9.45 μM for lead compound
Benzylidene derivativesIncreased PARP-1 inhibitionIC50 = 0.531 μM for most potent derivative

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • TLR8 Modulators :
    • A study identified several derivatives that inhibited TLR8-mediated signaling in HEK293 cells with low micromolar concentrations, confirming the importance of specific substituents on the benzofuran core for activity .
  • PARP Inhibitors :
    • Research on dihydrobenzofuran derivatives revealed that modifications at the 7-position significantly enhanced PARP-1 inhibition, showcasing a promising avenue for developing selective anticancer agents .
  • Anticancer Efficacy :
    • A compound exhibiting a similar scaffold showed significant growth inhibition across multiple cancer cell lines, suggesting that further development could yield effective therapeutics .

Q & A

Basic: What are the standard synthetic routes for 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine, and how can reaction conditions be optimized?

Methodological Answer:
The core benzofuran structure can be synthesized via a one-pot pseudo three-component method, as demonstrated in the preparation of substituted benzofurans using alkoxy groups and halogen substituents . For trifluoromethyl introduction, electrophilic trifluoromethylation or coupling reactions with trifluoromethyl-containing building blocks may be employed. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters such as solvent polarity (e.g., THF for intermediate stability) and temperature. Post-synthesis, purification via column chromatography is critical to isolate the target compound from byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the benzofuran scaffold and substituent positions. For example, the dihydrobenzofuran protons typically resonate between δ 3.5–4.5 ppm, while trifluoromethyl groups are identified via 19^19F NMR .
  • X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of the amine and trifluoromethyl groups, particularly for enantiomeric forms .
  • Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation patterns .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:
Chiral resolution or asymmetric catalysis is required. For example:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, as seen in the synthesis of (R)-6-methyl analogs .
  • Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates stereoselectively.
  • Chiral HPLC : Post-synthesis separation of racemic mixtures using columns like Chiralpak IA/IB .

Advanced: What strategies enable functionalization of the amine group in this compound for downstream applications?

Methodological Answer:
The primary amine can undergo:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (e.g., Et3_3N) to form amides .
  • Reductive Amination : Condensation with aldehydes/ketones followed by NaBH4_4 reduction to introduce alkyl/aryl groups .
  • Cross-Coupling : Buchwald-Hartwig amination to install aryl/heteroaryl substituents, using Pd catalysts and ligands like Xantphos .

Advanced: How can researchers address discrepancies in spectral data or synthetic yields during optimization?

Methodological Answer:

  • Spectral Contradictions : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs (e.g., 2,6-dichloro-3-(trifluoromethyl)benzylamine ). Use deuterated solvents to eliminate solvent-shift artifacts.
  • Low Yields : Screen solvents (e.g., DMF for polar intermediates), adjust stoichiometry, or introduce microwave-assisted synthesis to accelerate kinetics. For example, yields for benzofuran derivatives improved from 52% to 70% by optimizing reaction time and temperature .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for drug targets (e.g., enzymes or receptors). The InChIKey (e.g., NDXOPDUEXPJASP for related compounds ) facilitates database searches for structural analogs.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity toward electrophiles/nucleophiles .

Advanced: What are the challenges in stabilizing this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions : The amine group may protonate, altering solubility. Stabilize via salt formation (e.g., hydrochloride salts, as seen in (R)-4-fluoro analogs ).
  • Basic Conditions : Risk of deamination or ring-opening. Use buffered solutions (pH 7–8) and inert atmospheres to minimize degradation.

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The -CF3_3 group increases logP, enhancing membrane permeability (critical for CNS-targeting drugs).
  • Electron-Withdrawing Effect : Stabilizes adjacent charges, impacting pKa of the amine (e.g., pKa ~8.5 vs. ~10.2 for non-fluorinated analogs).
  • Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, as observed in fluorinated benzothiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.